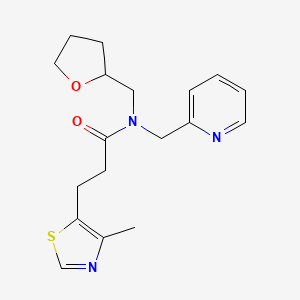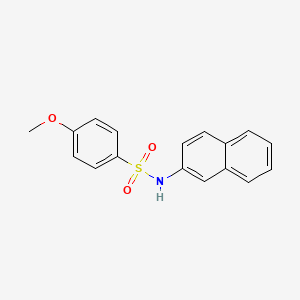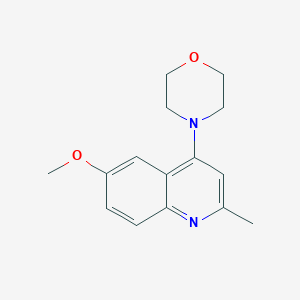![molecular formula C16H13FN4O B5544463 3-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5544463.png)
3-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, cyclization, and reactions with various reagents to introduce or modify functional groups. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was achieved through a condensation reaction between carbamimide and 3-fluorobenzoic acid (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
Structural characterization often involves spectroscopic methods such as LCMS, NMR, IR, and single-crystal X-ray diffraction. These techniques help determine the molecular geometry, confirm the presence of functional groups, and elucidate the crystal system and space group of the compound (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Chemical properties of related compounds can include reactivity towards various reagents, potential for forming derivatives, and interactions with biological targets. The antimicrobial activity of certain derivatives highlights the reactivity and potential applications of these compounds (Patel & Patel, 2010).
Physical Properties Analysis
Physical properties such as melting points, boiling points, solubility, and crystal structure are crucial for understanding the behavior of these compounds under different conditions. However, specific details on these properties were not directly found in the search results.
Chemical Properties Analysis
The chemical properties include reactivity patterns, stability under various conditions, and the formation of specific derivatives or reaction products. For example, the study on concomitant polymorphic forms of a related oxadiazole compound provides insights into its stability and crystalline forms (Shishkina et al., 2020).
Scientific Research Applications
Thermal and Acid-catalysed Rearrangements
- A study by Faragher & Gilchrist (1979) investigated the thermal and acid-catalysed rearrangements of oxazines, which are structurally similar to the compound . They found that 2-arylpyridines could be derived from these oxazines, offering insights into chemical transformations relevant to your compound (Faragher & Gilchrist, 1979).
Organic Light-emitting Diodes (OLEDs)
- Jin et al. (2014) developed new heteroleptic iridium(III) complexes using oxadiazolylphenol as ancillary ligands. These complexes showed potential in creating efficient OLEDs with low efficiency roll-off, indicating the compound's relevance in electronics (Jin et al., 2014).
Antimicrobial Evaluation
- Khan et al. (2021) synthesized oxadiazole fluoroquinolone derivatives and evaluated their antimicrobial activity. Their findings suggest that these compounds could have potential applications in developing new antimicrobial agents (Khan et al., 2021).
Synthesis and Antimicrobial Studies of Amide Derivatives
- Patel, Patel, & Chauhan (2007) explored the synthesis of amide derivatives of quinolone and their antimicrobial studies. This research provides insights into how modifications to the chemical structure can impact antimicrobial properties (Patel, Patel, & Chauhan, 2007).
Heterocyclic Synthesis and Antimicrobial Activity
- Hafez, Alshammari, & El-Gazzar (2015) studied the synthesis of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives. They evaluated these compounds for their antibacterial and antifungal activities, which is relevant to the compound (Hafez, Alshammari, & El-Gazzar, 2015).
X-ray Diffraction Studies and Biological Evaluation
- Sanjeevarayappa, Iyengar, Kumar, & Suchetan (2015) conducted a study involving X-ray diffraction and biological evaluation of a related compound. They assessed its antibacterial and anthelmintic activity, demonstrating the compound's potential in medical applications (Sanjeevarayappa et al., 2015).
Synthesis and Insecticidal Activities
- Shi, Qian, Song, Zhang, & Li (2000) synthesized novel oxadiazoles and evaluated their insecticidal activities. This indicates potential applications in agriculture and pest control (Shi et al., 2000).
properties
IUPAC Name |
5-[1-(4-fluorophenyl)cyclopropyl]-3-(6-methylpyridazin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O/c1-10-2-7-13(20-19-10)14-18-15(22-21-14)16(8-9-16)11-3-5-12(17)6-4-11/h2-7H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRBBSXXHHEHIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C2=NOC(=N2)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{5-[1-(4-Fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-YL}-6-methylpyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5544393.png)
![N-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5544407.png)
![N-(3-cyanophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5544411.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5544430.png)


![5-(3,4-dimethoxyphenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5544457.png)

![N-{(3S*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5544468.png)
![2,8-dimethyl-N-[2-(3-pyridinylamino)ethyl]-4-quinolinecarboxamide](/img/structure/B5544476.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5544485.png)
